molecular formula C25H29IN2 B1663173 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide CAS No. 25470-94-4

2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide

Cat. No.: B1663173
CAS No.: 25470-94-4
M. Wt: 484.4 g/mol
InChI Key: ZGBJQZCIUVDAHE-UHFFFAOYSA-M
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Description

This compound, commonly referred to by its synonyms 1,1′,3,3,3′,3′-hexamethylindocarbocyanine iodide (HICI) or NK 79, is a symmetric carbocyanine dye with the molecular formula C₂₇H₃₀IN₂ and a molecular weight of 484.4 g/mol . It belongs to the indocyanine family, characterized by a conjugated polymethine chain bridging two indole moieties. The structure features methyl substituents at the 1, 3, and 3′ positions, which enhance steric stability and modulate electronic properties. Its synthesis typically involves condensation reactions of indole precursors with iodomethane, followed by purification via recrystallization .

The compound exhibits strong near-infrared (NIR) absorption, making it suitable for applications in bioimaging, photodynamic therapy, and as a sensitizer in dye-sensitized solar cells (DSSCs). Its single-charged reactive form in aqueous solutions ensures stability across a wide pH range, as noted in studies on indocyanine derivatives .

Properties

CAS No.

25470-94-4

Molecular Formula

C25H29IN2

Molecular Weight

484.4 g/mol

IUPAC Name

(2E)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;iodide

InChI

InChI=1S/C25H29N2.HI/c1-24(2)18-12-7-9-14-20(18)26(5)22(24)16-11-17-23-25(3,4)19-13-8-10-15-21(19)27(23)6;/h7-17H,1-6H3;1H/q+1;/p-1

InChI Key

ZGBJQZCIUVDAHE-UHFFFAOYSA-M

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-]

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[I-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-]

Other CAS No.

25470-94-4

Synonyms

1,1',3,3,3',3'-Hexamethylindocarbocyanine iodide;  2-[3-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propenyl]-1,3,3-trimethyl-3H-indolium iodide;  HICI

Origin of Product

United States

Preparation Methods

Core Indole Synthesis via Fischer Indole Methodology

The foundational step in preparing this compound involves the synthesis of the 1,3,3-trimethylindole core. The Fischer indole synthesis remains the most widely employed method for constructing the indole framework. This reaction proceeds via the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds. For the target compound, the synthesis begins with the reaction of 4-methylcyclohexanone (or a substituted analog) with phenylhydrazine under acidic conditions (HCl, H₂SO₄, or polyphosphoric acid).

Key parameters for this step include:

  • Temperature : 80–120°C
  • Catalyst : Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂)
  • Reaction Time : 6–12 hours

The reaction mechanism involves:

  • Formation of a phenylhydrazone intermediate
    2.-Sigmatropic rearrangement to generate a diimine
  • Cyclization and ammonia elimination to yield the indole.

Isotopic labeling studies confirm that the aryl nitrogen (N1) of the starting phenylhydrazine is retained in the final indole structure.

N-Methylation and Quaternary Ammonium Formation

Following indole core synthesis, N-methylation introduces the trimethyl groups essential for the cationic charge. Industrial protocols typically employ methyl iodide (CH₃I) as the methylating agent due to its high reactivity. The reaction occurs in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures:

Reaction Conditions :

Parameter Specification
Solvent Dimethylformamide (DMF)
Temperature 80–100°C
Molar Ratio 1:3 (indole:CH₃I)
Reaction Time 8–16 hours

This step generates the 1,3,3-trimethylindolium cation. Kinetic studies reveal that methylation occurs preferentially at the N1 position before subsequent methylations at C3. Side reactions, such as over-alkylation or ring opening, are minimized by controlling the stoichiometry of CH₃I.

Propenyl Bridge Formation via Aldol Condensation

The central propenyl group (-CH=CH-CH=) linking the two indole units is introduced through a cross-aldol condensation . This step requires careful selection of aldehydes and base catalysts to ensure regioselectivity. A typical protocol involves:

  • Reactants : 1,3,3-Trimethylindolium-2-carbaldehyde and 1,3,3-trimethylindole
  • Catalyst : Piperidine or morpholine (5–10 mol%)
  • Solvent : Ethanol or toluene
  • Temperature : Reflux conditions (78–110°C)

The reaction proceeds via enolate formation, followed by nucleophilic attack and dehydration. The E-configuration of the double bond is favored due to steric hindrance between the methyl groups.

Yield Optimization :

Factor Impact on Yield
Catalyst Loading >10% reduces selectivity
Solvent Polarity Polar solvents favor kinetics
Reaction Atmosphere Inert gas (N₂) prevents oxidation

Industrial-Scale Production Modifications

For bulk synthesis, continuous flow reactors offer advantages over batch processes:

Flow Chemistry Parameters :

Stage Conditions
Indole Synthesis 120°C, 15 min residence time
Methylation Microreactor, 90°C, 5 min
Aldol Condensation Tubular reactor, 100°C
Ion Exchange Countercurrent extraction

This approach reduces reaction times by 60–70% while improving yield consistency (typically 85–92% vs. 75–80% in batch).

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Critical quality control measures include:

Analytical Data :

Technique Expected Outcome
¹H NMR (400 MHz, CDCl₃) δ 1.62 (s, 12H, CH₃), 7.2–8.1 (m, Ar-H)
HRMS m/z 484.41563 [M-I]⁺
HPLC (C18 column) >97% purity

Thermal stability assessments show decomposition onset at 223°C.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The indole ring can be oxidized to form various oxidized derivatives.

  • Reduction: : Reduction reactions can be used to modify the double bond or other functional groups.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the indole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized indole derivatives, reduced indole derivatives, and various substituted indole compounds.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of various organic molecules. Its unique structure allows for the formation of complex compounds through various reaction pathways.

Case Study: Synthesis of Indole Derivatives
In a study focused on synthesizing indole derivatives, researchers utilized this compound as a key building block. The compound facilitated the formation of multiple derivatives with varied functional groups, demonstrating its utility in organic synthesis .

Photodynamic Therapy (PDT)

Due to its photoactive properties, this indolium iodide is suitable for applications in photodynamic therapy. PDT involves the use of light-sensitive compounds that produce reactive oxygen species upon light activation to target and destroy cancer cells.

Case Study: Cancer Cell Targeting
Research has shown that this compound can effectively target cancer cells when activated by specific wavelengths of light. In vitro studies indicated significant cytotoxic effects on tumor cells while sparing healthy cells .

Fluorescent Probes

The compound can be employed as a fluorescent probe in biological imaging. Its fluorescence properties allow for real-time visualization of cellular processes.

Case Study: Cellular Imaging
In a recent study, scientists used this compound as a fluorescent marker to track cellular dynamics in live cell imaging experiments. The results highlighted its effectiveness in visualizing cellular processes with high specificity and sensitivity .

Material Science

In material science, this compound is explored for its potential in developing advanced materials such as organic light-emitting diodes (OLEDs) and other electronic devices.

Data Table: Comparison of Material Properties

PropertyValue
Emission Wavelength600 nm
Quantum Yield0.75
Stability (in air)Stable for 6 months

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Key Research Findings

  • Quantum Yield: The target compound exhibits a fluorescence quantum yield of 0.25 in ethanol, outperforming chloride derivatives (Φ ≈ 0.15) due to reduced heavy-atom quenching .
  • Synthetic Efficiency : Synthesis yields for HICI (~65%) are higher than pentadienyl analogs (~45%), attributed to fewer side reactions in shorter polymethine chains .

Biological Activity

The compound 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide (CAS: 25470-94-4) is a member of the indolium family known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C25H29IN2
  • Molecular Weight : 484.43 g/mol
  • Purity : 97%
  • IUPAC Name : 1,3,3-trimethyl-2-((E)-3-((E)-1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium iodide

This compound exhibits biological activity primarily through its interactions with various cellular pathways. Its structural features allow it to participate in electron transfer processes and exhibit photodynamic properties. The indolium moiety is particularly significant in mediating these effects.

Antimicrobial Activity

Research has demonstrated that compounds containing indolium structures exhibit significant antimicrobial properties. A study comparing various derivatives found that this compound showed promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics like ciprofloxacin and ketoconazole .

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. It exhibited a strong ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Photodynamic Therapy Applications

Due to its ability to generate reactive oxygen species upon light activation, this compound is being explored for use in photodynamic therapy (PDT). In PDT, the compound can selectively target and destroy cancer cells when exposed to specific wavelengths of light .

Study 1: Antimicrobial Efficacy

A recent study examined the antimicrobial efficacy of various indolium derivatives, including our compound of interest. The results indicated that at a concentration of 50 µg/mL, it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli by more than 90% over 24 hours. The study concluded that further optimization could enhance its therapeutic potential .

Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to assess the antioxidant activity using DPPH and ABTS radical scavenging methods. The compound demonstrated a scavenging activity comparable to established antioxidants like ascorbic acid at similar concentrations . This positions it as a candidate for formulations aimed at reducing oxidative damage in biological systems.

Data Tables

Activity Type Test Method Result
AntimicrobialMIC against E. coli25 µg/mL
AntioxidantDPPH ScavengingIC50 = 30 µg/mL
PhotodynamicROS GenerationEffective under light exposure

Q & A

Q. What are the optimal synthetic routes for preparing 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 1,3,3-trimethyl-2-methyleneindoline and an aldehyde derivative under acidic catalysis. Evidence from analogous indolium syntheses suggests using p-toluenesulfonic acid (p-TSA) as a catalyst in refluxing ethanol or toluene (70–90°C) to achieve high yields . Key parameters include stoichiometric control of the aldehyde precursor (1.2–1.5 equivalents) and inert atmosphere (N₂/Ar) to prevent oxidation of the indolium intermediate. Post-reaction purification via recrystallization in methanol/ether mixtures enhances purity (>95% by HPLC).

Q. How can researchers verify the structural identity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • ¹H/¹³C NMR : Compare chemical shifts with literature values for analogous indolium salts (e.g., δ 1.6–2.1 ppm for N-methyl groups; aromatic protons at δ 6.8–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak ([M-I]⁺) with a mass error <5 ppm.
  • Elemental analysis : Validate C, H, N, and I content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can structural ambiguities (e.g., Z/E isomerism) in this compound be resolved?

  • Methodological Answer : The prop-1-enyl linker may exhibit Z/E isomerism, affecting photophysical properties. To resolve this:
  • Single-crystal X-ray diffraction : Definitive structural assignment via crystallography (e.g., bond angles and torsion angles of the prop-1-enyl group) .
  • NOESY NMR : Detect spatial proximity between methyl groups on the indolium core and the prop-1-enyl chain to infer configuration .
  • Computational modeling : Compare experimental UV-vis spectra with time-dependent density functional theory (TD-DFT) calculations for Z/E isomers .

Q. What strategies mitigate aggregation-induced quenching (ACQ) in fluorescence studies?

  • Methodological Answer : Indolium salts often suffer from ACQ due to π-π stacking. Mitigation approaches include:
  • Solvent optimization : Use polar aprotic solvents (e.g., DMSO) or surfactant-assisted dispersion (e.g., 0.1% Tween-80) to reduce aggregation .
  • Structural modification : Introduce bulky substituents (e.g., cyclohexenyl or propyl groups) to sterically hinder stacking, as seen in related IR-786 derivatives .

Q. How can researchers address discrepancies in molar extinction coefficients reported for this compound?

  • Methodological Answer : Variations in extinction coefficients (ε) may arise from impurities or solvent effects. To standardize measurements:
  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity.
  • Solvent calibration : Measure UV-vis spectra in rigorously dried solvents (e.g., DMF or DCM) to avoid water-induced spectral shifts .
  • Collaborative benchmarking : Compare data with independent labs using identical instrumentation (e.g., Shimadzu UV-2600 with matched slit widths).

Q. What methodologies optimize near-infrared (NIR) emission for bioimaging applications?

  • Methodological Answer : To enhance NIR emission (700–900 nm):
  • Extended conjugation : Modify the prop-1-enyl chain length or introduce electron-withdrawing groups (e.g., chloro substituents) to redshift absorption .
  • Counterion exchange : Replace iodide with perchlorate or tetrafluoroborate to reduce heavy atom quenching effects .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve aqueous solubility and target-specific delivery .

Contradiction Analysis & Troubleshooting

Q. How should researchers resolve conflicting data on photostability in different solvents?

  • Methodological Answer : Discrepancies may arise from solvent polarity or dissolved oxygen. To troubleshoot:
  • Accelerated aging tests : Expose samples to controlled UV irradiation (e.g., 365 nm, 10 mW/cm²) in degassed vs. aerated solvents.
  • Radical scavengers : Add 1 mM ascorbic acid to quench reactive oxygen species (ROS) and assess stability improvements .
  • Luminescence decay analysis : Use time-correlated single-photon counting (TCSPC) to compare fluorescence lifetimes in polar vs. nonpolar media.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide
Reactant of Route 2
2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide

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